2H-Furo[2,3-c]pyran-2-one
Overview
Description
Synthesis Analysis
The synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one, a variant of the compound, has been achieved through a three-step process starting from pyromeconic acid. This synthesis pathway highlights the compound's accessibility for further studies and applications in promoting seed germination (Flematti et al., 2005). Additionally, variants of this compound have been synthesized using direct and regioselective Ti-crossed aldol addition, showcasing the versatility in its synthetic approaches (Nagase et al., 2008).
Molecular Structure Analysis
The molecular structure of 2H-Furo[2,3-c]pyran-2-ones and their derivatives has been elucidated through various spectroscopic methods, including IR, MS, and 1D and 2D NMR experiments. These studies have provided insight into the compound's chemical nature and the potential for structural modifications to enhance its biological activity (Mo et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 2H-Furo[2,3-c]pyran-2-ones include a range of synthetic transformations, such as the Baylis-Hillman reaction, ring-closing metathesis, and various cyclization reactions. These reactions enable the construction of complex molecular architectures, demonstrating the compound's versatility in synthetic organic chemistry (Gowrisankar et al., 2006).
Scientific Research Applications
Synthesis of Novel Tyramine Derivatives : 2H-pyran-3(6H)-ones, structurally related to 2H-Furo[2,3-c]pyran-2-one, serve as key intermediates in the synthesis of novel tyramine derivatives and GABA-derivatized tyramine (Georgiadis, Apostolopoulos, & Haroutounian, 1991).
Seed Germination in Plants : 3-Methyl-2H-furo[2,3-c]pyran-2-one has been found to promote seed germination across a variety of plant species, including those that are fire-dependent and fire-independent (Flematti, Ghisalberti, Dixon, & Trengove, 2005). This compound is a major germination cue derived from plant smoke water (Staden, Jäger, Light, & Burger, 2004), and its alkyl-substituted forms contribute to the overall germination-promoting activity in crude smoke extracts (Flematti, Ghisalberti, Dixon, & Trengove, 2009).
Synthesis Techniques : Various synthesis techniques have been developed for 2H-Furo[2,3-c]pyran-2-one and its derivatives. For instance, a one-pot synthesis method for 2,3-disubstituted furo[3,2,-c]coumarins and furo[3,2,-c]pyran-4-ones using hydrated ferric sulfate catalysis has been reported, offering selective formation of desired products (Noland et al., 2020).
Safety and Toxicology : Research on 3-methyl-2H-furo[2,3-c]pyran-2-one, a component of plant-derived smoke, indicates that it does not induce genotoxic effects in Salmonella typhimurium, suggesting a degree of safety in its use (Verschaeve et al., 2006).
Antifungal and Antibacterial Activity : Complexes of manganese (II) and copper (II) derived from furopyran-3, 4-dione ligands have shown strong antifungal activity and significant antibacterial activity against Gram-positive bacteria (Abdi et al., 2020).
properties
IUPAC Name |
furo[2,3-c]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRCUWVUFZNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C2C1=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457153 | |
Record name | 2H-Furo[2,3-c]pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Furo[2,3-c]pyran-2-one | |
CAS RN |
857054-03-6 | |
Record name | 2H-Furo[2,3-c]pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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